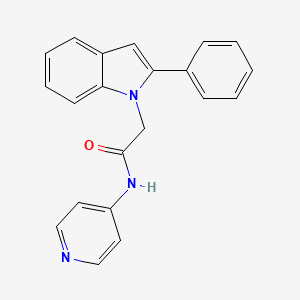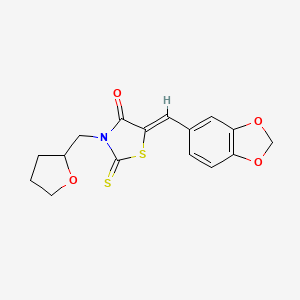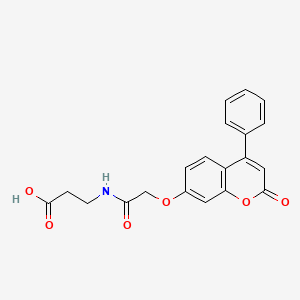![molecular formula C18H15N3O4 B12165759 N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12165759.png)
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-オキソキナゾリン-3(4H)-イル)エチル]-1,3-ベンゾジオキソール-5-カルボキサミドは、キナゾリンオン誘導体のクラスに属する複雑な有機化合物です。これらの化合物は、その多様な生物活性で知られており、潜在的な治療用途について広く研究されています。この化合物の構造には、ベンゾジオキソール部分と融合したキナゾリンオンコアが含まれており、科学研究にとってユニークで興味深い分子となっています。
製法
合成経路と反応条件
N-[2-(4-オキソキナゾリン-3(4H)-イル)エチル]-1,3-ベンゾジオキソール-5-カルボキサミドの合成には、通常、容易に入手可能な出発物質から始まる複数のステップが含まれます。一般的な合成経路の1つは、2-アミノベンゾアミドとエチルアセト酢酸を縮合させてキナゾリンオンコアを形成することです。この中間体は、適切な条件下で1,3-ベンゾジオキソール-5-カルボン酸と反応させて最終生成物を得ます。反応条件には、通常、高い収率と純度を確保するために、触媒、溶媒、および制御された温度の使用が含まれます .
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、規模が大きくなります。プロセスは、効率、費用対効果、および環境への配慮を重視して最適化されています。連続フロー合成や自動反応器などの高度な技術が、生産プロセスの強化に使用される場合があります .
化学反応解析
反応の種類
N-[2-(4-オキソキナゾリン-3(4H)-イル)エチル]-1,3-ベンゾジオキソール-5-カルボキサミドは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は酸化されて、異なる酸化状態を持つキナゾリンオン誘導体を形成することができます。
還元: 還元反応は、キナゾリンオンコアを修飾し、ジヒドロキナゾリンオン誘導体の形成につながります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。反応条件は、目的の変換に応じて異なりますが、通常、特定の溶媒、温度、および触媒が含まれます .
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまなキナゾリンオンおよびベンゾジオキソール誘導体が含まれ、それぞれが独自の化学的および生物学的特性を持っています。これらの生成物は、NMR分光法、質量分析、およびX線結晶学などの技術を使用して、しばしば特徴付けられます .
科学研究への応用
N-[2-(4-オキソキナゾリン-3(4H)-イル)エチル]-1,3-ベンゾジオキソール-5-カルボキサミドは、広範囲の科学研究用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応の試薬として使用されます。
生物学: この化合物は、潜在的な酵素阻害剤および生物学的巨大分子との相互作用について研究されています。
医学: 研究によると、キナゾリンオン誘導体は、抗炎症作用、鎮痛作用、抗菌作用を有することが示されており、薬物開発の潜在的な候補となっています.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with ethyl acetoacetate to form the quinazolinone core. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance the production process .
化学反応の分析
Types of Reactions
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various quinazolinone and benzodioxole derivatives, each with distinct chemical and biological properties. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .
科学的研究の応用
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
作用機序
N-[2-(4-オキソキナゾリン-3(4H)-イル)エチル]-1,3-ベンゾジオキソール-5-カルボキサミドの作用機序は、生物系における特定の分子標的との相互作用に関与しています。キナゾリンオンコアは、炎症や疼痛に関与するシクロオキシゲナーゼ(COX)などの酵素を阻害することが知られています。ベンゾジオキソール部分は、化合物の標的への結合親和性と特異性を高める可能性があります。関与する経路には、プロスタグランジンの合成の阻害と炎症反応の調節が含まれます .
類似の化合物との比較
類似の化合物
- メチル2-(2-(4-オキソ-3(4H)-キナゾリニル)エトキシ)ベンゾエート
- エチル2-(2-(4-オキソ-3(4H)-キナゾリニル)エトキシ)ベンゾエート
- 2-(4-オキソ-3(4H)-キナゾリニル)エチルニコチネート
独自性
N-[2-(4-オキソキナゾリン-3(4H)-イル)エチル]-1,3-ベンゾジオキソール-5-カルボキサミドは、キナゾリンオンとベンゾジオキソール部分のユニークな組み合わせにより際立っています。この構造的特徴は、独自の化学的および生物学的特性を付与し、研究開発にとって貴重な化合物となっています。類似の化合物と比較して、特定の分子標的に対して、生物活性和特異性の向上を示す可能性があります .
類似化合物との比較
Similar Compounds
- Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
- Ethyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
- 2-(4-oxo-3(4H)-quinazolinyl)ethyl nicotinate
Uniqueness
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of the quinazolinone and benzodioxole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to similar compounds, it may exhibit enhanced biological activity and specificity for certain molecular targets .
特性
分子式 |
C18H15N3O4 |
|---|---|
分子量 |
337.3 g/mol |
IUPAC名 |
N-[2-(4-oxoquinazolin-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H15N3O4/c22-17(12-5-6-15-16(9-12)25-11-24-15)19-7-8-21-10-20-14-4-2-1-3-13(14)18(21)23/h1-6,9-10H,7-8,11H2,(H,19,22) |
InChIキー |
KMXXOVOHSTYNKJ-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=NC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-4-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B12165679.png)
![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12165684.png)
![N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B12165685.png)


![(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12165699.png)
![4-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12165704.png)


![3,6-dimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12165718.png)
![(5Z)-5-(4-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12165730.png)
![2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12165736.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide](/img/structure/B12165750.png)
![2,4-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B12165754.png)
